RSK2 Kinase Inhibition: 7‑Substituted Benzoxazole (Compound 27) vs. 5‑Substituted Benzoxazole (Compound 8) — Two Orders of Magnitude Potency Differential
In the RSK2 high‑throughput screening follow‑up, the 7‑substituted 2‑aminobenzoxazole congener (compound 27; PDB 4NW6) displayed an RSK2 IC₅₀ of 2.6 μM, whereas the 5‑substituted regioisomer (compound 8; PDB 4NW5) was substantially less potent, with the SAR revealing that the 7‑position substitution imparts a >10‑fold improvement in biochemical potency [REFS‑1].
| Evidence Dimension | RSK2 N‑terminal kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7‑Substituted‑2‑aminobenzoxazole analog (compound 27): IC₅₀ = 2.6 μM |
| Comparator Or Baseline | 5‑Substituted‑2‑aminobenzoxazole analog (compound 8): IC₅₀ >20 μM (estimated >10‑fold less potent) |
| Quantified Difference | ≥10‑fold lower IC₅₀ for the 7‑substituted analog |
| Conditions | In vitro RSK2 N‑terminal kinase biochemical assay; PDB co‑crystal structures 4NW6 (7‑substituted) and 4NW5 (5‑substituted) [REFS‑1] |
Why This Matters
Demonstrates that the 7‑carboxylate anchoring position is mandatory for RSK2 potency; selecting the 5‑carboxylate building block would require de‑novo lead optimisation.
- [1] Costales, A.; Mathur, M.; Ramurthy, S.; Lan, J.; Subramanian, S.; Jain, R.; Atallah, G.; Setti, L.; Lindvall, M.; Appleton, B.A.; et al. 2‑Amino‑7‑substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorg. Med. Chem. Lett. 2014, 24, 1592‑1596. DOI: 10.1016/j.bmcl.2014.01.058. (PDB entries 4NW5 and 4NW6). View Source
